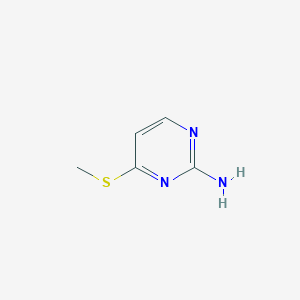

4-(Methylsulfanyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGVQKUDTNRETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285930 | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-54-7 | |

| Record name | 4-(Methylthio)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Methylsulfanyl)pyrimidin-2-amine and its Analogues

Multistep Synthesis Routes

Traditional approaches to pyrimidine (B1678525) synthesis often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. slideshare.net These methods, while well-established, can sometimes be lengthy and may require harsh reaction conditions.

A common multistep synthesis involves the reaction of a β-ketoester with thiourea (B124793), followed by alkylation. For instance, the condensation of a β-ketoester with thiourea yields a pyrimidinethione intermediate, which can then be S-alkylated to introduce the methylsulfanyl group. This sequential approach, while generally providing good yields, involves two distinct chemical transformations and is susceptible to side reactions like over-alkylation. nih.gov

Another multistep approach involves the initial construction of the pyrimidine ring followed by functionalization. For example, starting from readily available materials, a pyrimidine core can be synthesized, and the methylsulfanyl group can be introduced at a later stage through various chemical modifications.

| Starting Materials | Key Intermediates | Final Product | Reference |

| β-ketoester, Thiourea | Pyrimidinethione | This compound | nih.gov |

| Cyanaldehyde diethyl acetal, Methyl formate, 2-Methyl-2-thiourea sulfate | Not explicitly stated | 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | guidechem.com |

One-Pot Reactions and Cyclization Methodologies

To improve efficiency and reduce the number of synthetic steps, one-pot reactions have gained prominence. These methods combine multiple reaction steps into a single operation, often without the isolation of intermediates.

One such approach involves the three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or cyanoacetamide), and urea (B33335) or thiourea. ias.ac.in This method allows for the rapid assembly of the pyrimidine ring with various substituents. The use of catalysts, such as ammonium (B1175870) chloride, can facilitate these reactions under solvent-free conditions. ias.ac.in

Another efficient one-pot synthesis involves the reaction of S-alkylisothioureas with β-ketoesters. nih.gov This method directly yields 4-pyrimidone-2-thioethers, which are valuable precursors for further functionalization. The reaction conditions are generally mild, and the method has been successfully applied to large-scale synthesis. nih.gov Furthermore, novel pyrimidine derivatives have been synthesized in a one-pot, catalyst-free, two-stage process, highlighting the versatility of this approach for creating diverse chemical libraries. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile/Cyanoacetamide, Urea/Thiourea | Ammonium chloride, Solvent-free | Pyrimidine-5-carbonitrile/carboxamide | ias.ac.in |

| S-Alkylisothiourea, β-ketoester | Base/Acid-mediated | 4-Pyrimidone-2-thioether | nih.gov |

| 2-Amino-4-hydrazinyl-6-methoxy pyrimidine, Phenyl isothiocyanate derivatives | Catalyst-free | Novel pyrimidine derivatives | nih.gov |

| Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative [3 + 2 + 1] annulation | Pyrimidine derivatives | organic-chemistry.org |

Condensation Reactions in Pyrimidinamine Synthesis

Condensation reactions are fundamental to the synthesis of pyrimidinamines. A widely used method is the reaction of chalcones (α,β-unsaturated ketones) with guanidine (B92328) hydrochloride. researchgate.nettsijournals.comresearchgate.net This reaction proceeds via a Michael addition of guanidine to the chalcone (B49325), followed by intramolecular cyclization and dehydration to form the 2-aminopyrimidine (B69317) ring. This method is versatile and allows for the synthesis of a wide range of substituted pyrimidines. researchgate.netajol.info

The Pinner synthesis is another classical condensation method that involves the reaction of 1,3-dicarbonyl compounds with amidines. slideshare.net Variations of this reaction, such as using β-keto esters, have been developed and can be promoted by ultrasound irradiation. organic-chemistry.org The initial pyrimidine products can be further functionalized, for example, through tosylation and subsequent cross-coupling reactions. organic-chemistry.org

More direct condensation methods have also been developed. For instance, N-vinyl or N-aryl amides can be condensed directly with nitriles in a single step to afford pyrimidine derivatives. nih.gov This process involves amide activation followed by nitrile addition and cycloisomerization. organic-chemistry.org

| Reactants | Key Reaction Type | Product Type | Reference |

| Chalcone, Guanidine hydrochloride | Michael addition, Cyclization | 2-Aminopyrimidine | researchgate.nettsijournals.comresearchgate.net |

| 1,3-Dicarbonyl compound, Amidine | Pinner Synthesis | Substituted pyrimidine | slideshare.net |

| N-vinyl/N-aryl amide, Nitrile | Amide activation, Cycloisomerization | Substituted pyrimidine | organic-chemistry.orgnih.gov |

| 2-Aminopyrimidine, trans-Chalcone | Aerobic coupling | Aroylimidazo[1,2-a]pyrimidine | rsc.org |

Advanced Synthetic Strategies

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex molecules like this compound and its derivatives. These strategies often employ transition metal catalysis to achieve high selectivity and functional group tolerance.

Sulfone Displacement Approaches

The displacement of a sulfone group offers a powerful method for introducing various substituents onto a pyrimidine ring. In this approach, a methylthio group on the pyrimidine ring is first oxidized to a more reactive methylsulfonyl group. This sulfone can then be displaced by a nucleophile, such as an amine, in a nucleophilic aromatic substitution (SNAr) reaction.

For example, 4-chloro-2-(methylthio)pyrimidine can be oxidized to 4-chloro-2-(methylsulfonyl)pyrimidine. acs.orgacs.org The resulting sulfone is a good leaving group and can be selectively displaced by an amine, even in the presence of a chloro substituent, under appropriate basic conditions. acs.orgacs.orgresearchgate.net Density functional theory (DFT) calculations have been used to understand the reactivity and selectivity of these displacement reactions. acs.org This strategy has been successfully employed for the large-scale synthesis of pyrimidine-based drug fragments. acs.orgacs.org

| Starting Material | Key Transformation | Nucleophile | Product | Reference |

| 4-Chloro-2-(methylthio)pyrimidine | Oxidation to sulfone | N-(1-methyl-1H-pyrazol-4-yl)formamide | 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | acs.orgacs.org |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | SNAr | Amines | Substituted aminopyrimidines | researchgate.net |

Regioselective Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become indispensable tools for the synthesis of functionalized pyrimidines. acs.org These reactions allow for the formation of carbon-carbon bonds with high regioselectivity.

Suzuki Coupling: The Suzuki coupling involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com For dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, the reaction can be controlled to achieve regioselective substitution. nih.gov The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comnih.gov Microwave irradiation has been shown to accelerate these reactions, allowing for rapid and efficient synthesis with low catalyst loading. mdpi.com The Suzuki reaction has been used to synthesize a variety of aryl- and heteroaryl-substituted pyrimidines. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. thermofisher.comuwindsor.ca In the context of pyrimidine synthesis, the Stille reaction can be used to introduce various substituents onto the pyrimidine ring. For instance, 2,4-bis(methylsulfanyl)pyrimidine can undergo regioselective cross-coupling with organostannanes to yield 2-aryl-4-(methylsulfanyl)pyrimidines. thieme-connect.com

These cross-coupling methods offer a high degree of flexibility, enabling the synthesis of a diverse array of pyrimidine derivatives from a common intermediate. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 2,4-Dichloropyrimidine, Aryl/Heteroaryl boronic acids | Pd(PPh3)4, Base | C4-substituted pyrimidines | mdpi.com |

| Suzuki Coupling | 2,4-Dichloropyrimidine, Boronic acids | Palladium catalyst, Alcoholic solvent | Diarylated pyrimidines | nih.gov |

| Stille Coupling | 2,4-Bis(methylsulfanyl)pyrimidine, Organostannanes | Palladium catalyst, Copper(I) salt | 2-Aryl-4-(methylsulfanyl)pyrimidines | thieme-connect.com |

| Suzuki/Stille Coupling | 2,4-Dichloro-pyrido[3,2-d]pyrimidine, Boronic acids/Organostannanes | Palladium catalyst | 2,4-Di(het)aryl-pyrido[3,2-d]pyrimidines | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in pyrimidine chemistry is well-documented. nih.govnist.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours or days to mere minutes. nih.govnih.gov

For the synthesis of 4-substituted 2-methylthiopyrimidines, microwave assistance provides a mild and rapid alternative to traditional methods, which often require harsh conditions like strong bases (e.g., sodium hydride), inert atmospheres, and prolonged heating. nih.gov A key application is in nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of 4-substituted 2-methylthiopyrimidines from a 4-chloro-2-methylthiopyrimidine (B146335) precursor can be achieved in moderate to excellent yields within minutes. nih.gov This "green chemistry" approach is not only faster but also often results in cleaner reactions with fewer byproducts. nih.govnih.gov The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of various bioactive pyrimidine analogues, including potential antidiabetic and anticancer agents. nist.govresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Few minutes | nih.gov |

| Conditions | Often requires strong bases, inert gas | Mild, often catalyst-free | nih.gov |

| Yields | Variable | Moderate to Excellent | nih.gov |

| Efficiency | Lower energy efficiency, higher cost | More energy-efficient, cost-effective | nih.gov |

Wittig Reagent Applications in Pyrimidine Synthesis

The classic Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. researchgate.netnih.gov This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. nih.gov

While the standard Wittig reaction is not typically used for the primary construction of the pyrimidine ring, a related transformation, the aza-Wittig reaction, is highly relevant. In the aza-Wittig reaction, an iminophosphorane reacts with a carbonyl compound to form an imine, creating a carbon-nitrogen double bond. This methodology is particularly useful in the synthesis of nitrogen-containing heterocycles. nih.gov For pyrimidine synthesis, an aza-Wittig type reaction can be employed to form one of the C=N bonds within the heterocyclic core, facilitating the cyclization step required to build the ring system. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow synthesis has become an increasingly important technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. thieme-connect.com In a flow system, reagents are continuously pumped and mixed in a reactor coil or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This technique has been successfully applied to the synthesis of various heterocycles, including intermediates for pharmaceuticals that contain a pyrimidine core. thieme-connect.comnih.gov For example, the production of an intermediate for Rosuvastatin involved a photobromination step on a pyrimidine derivative, which was performed in a continuous flow reactor to improve safety and yield while preventing over-bromination. thieme-connect.com The combination of continuous flow processing with other technologies, such as microwave heating, can further enhance reaction kinetics and processing rates for heterocyclic synthesis. thieme-connect.comacs.org This approach allows for higher throughput and automation, making it ideal for large-scale production. nih.govacs.org

Derivatization Strategies and Functionalization of the Pyrimidine Core

The this compound scaffold possesses multiple reactive sites—the amino group, the thioether, and the pyrimidine ring itself—that allow for a wide range of derivatization strategies to modify its physicochemical and biological properties.

Synthesis of Amine and Ether Derivatives

Amine Derivatives: The 2-amino group can be readily functionalized. A prominent method for creating N-aryl derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrimidine's amino group and an aryl halide, yielding N-aryl-2-aminopyrimidines. nih.gov Furthermore, other amine derivatives can be synthesized through nucleophilic substitution reactions on activated pyrimidine precursors. For example, various amines can displace a suitable leaving group (like a sulfinyl group) at the C2 position to furnish a diverse library of 2-aminopyrimidine compounds. researchgate.net

Ether Derivatives: The synthesis of ether derivatives typically involves the 4-position of the pyrimidine ring. A common strategy is to start with a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with the pyrimid-4-one form). This hydroxyl group can then be converted into an ether via reactions like the Williamson ether synthesis. The 4-pyrimidone-2-thioether serves as a versatile precursor, where the 4-hydroxy group provides a handle for ether formation, enabling further functionalization. nih.gov

Alkylation and Arylation Modifications

Alkylation: Alkylation can occur at different positions. The thioether sulfur is nucleophilic and can be readily alkylated to form sulfonium (B1226848) salts. Regioselective S-alkylation of related 2-(alkylthio)pyrimidines has been demonstrated to proceed efficiently. researchgate.netresearchgate.net Alkylation can also be directed to the exocyclic amino group, although this can be challenging due to potential over-alkylation. chemrxiv.org

Arylation: Arylation can be achieved at both the exocyclic nitrogen and the carbon atoms of the pyrimidine ring.

N-Arylation: As mentioned, the Buchwald-Hartwig amination is a key method for attaching aryl groups to the 2-amino position, creating N-aryl derivatives. nih.govresearchgate.net

C-H Arylation: More advanced strategies involve the direct C-H functionalization of the pyrimidine ring itself. thieme-connect.com This powerful technique uses a transition-metal catalyst (commonly palladium) to activate a C-H bond on the pyrimidine ring (e.g., at the C5 position) and couple it with an aryl halide. thieme-connect.comresearchgate.net This avoids the need for pre-functionalized pyrimidines and offers a more direct route to complex, arylated structures. nih.govacs.org

| Methodology | Position Functionalized | Description | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Exocyclic N-atom of the amino group | Pd-catalyzed cross-coupling of the amine with an aryl halide. | nih.gov |

| Direct C-H Arylation | C-atom of the pyrimidine ring (e.g., C5) | Pd-catalyzed direct coupling of a pyrimidine C-H bond with an aryl halide. | thieme-connect.com |

Oxidation of Thioether to Sulfone

The oxidation of the methylsulfanyl (thioether) group to a methylsulfonyl (sulfone) group is a crucial and synthetically valuable transformation. The resulting sulfone group is a strong electron-withdrawing group and an excellent leaving group, making the C2 or C4 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netacs.org

The oxidation is typically achieved using common oxidizing agents. A widely used reagent is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Other effective systems include hydrogen peroxide (H₂O₂) in the presence of a metal catalyst, such as tantalum carbide or niobium carbide. rsc.org The oxidation often proceeds in two stages: first to the sulfoxide (B87167) and then to the sulfone. Controlling the reaction to stop at the sulfoxide stage can be challenging, but with sufficient oxidant, the sulfone is readily formed. chemrxiv.org The resulting 2-(methylsulfonyl)pyrimidine (B77071) is a highly reactive and versatile intermediate, for instance, it can be used for the arylation of cysteine residues in proteins. acs.org

Formation of Complex Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Imidazo[1,2-a]pyrimidines)

The scaffold of this compound is a valuable precursor for the synthesis of more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a reactive 2-amino group and the methylsulfanyl group, along with the pyrimidine ring, allows for various cyclization strategies to construct fused ring systems like pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyrimidines.

Pyrido[2,3-d]pyrimidines:

The synthesis of pyrido[2,3-d]pyrimidines often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrimidine core. While direct synthesis from this compound is not extensively documented, established methodologies for related 2-aminopyrimidines provide a clear blueprint for potential synthetic routes.

One common approach involves the reaction of a 2-aminopyrimidine derivative bearing a suitable functional group at the 5-position with a three-carbon component to form the fused pyridine ring. For instance, a plausible strategy could involve the condensation of a 5-formyl or 5-acyl derivative of this compound with active methylene compounds, followed by intramolecular cyclization.

A notable method for the synthesis of related 7,8-dihydropyrido[2,3-d]pyrimidine derivatives starts from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. nih.gov This three-step process involves an initial lithiation at the 5-position, followed by a reaction with cinnamaldehyde (B126680) derivatives. The subsequent replacement of a chloro group with a primary amine and a final cyclization step yields the desired fused system. nih.gov This highlights the utility of the methylsulfanyl pyrimidine core in building such complex heterocycles. Another versatile approach is the one-pot, three-component condensation of a 6-amino-2-(methylthio)pyrimidin-4(3H)-one with Meldrum's acid and various aryl aldehydes, catalyzed by a nanocatalyst under solvent-free conditions, to afford pyrido[2,3-d]pyrimidine (B1209978) derivatives in high yields. nih.gov

| Fused System | Starting Material (Analogous) | Key Reaction Type | Reagents | Ref. |

| Pyrido[2,3-d]pyrimidine | 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Three-component condensation | Meldrum's acid, Aryl aldehydes, Nanocatalyst | nih.gov |

| 7,8-Dihydropyrido[2,3-d]pyrimidine | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | Lithiation, Aldol reaction, Cyclization | LDA, Cinnamaldehyde, Primary amine, MsCl, Et3N | nih.gov |

Imidazo[1,2-a]pyrimidines:

The synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidine derivatives is a well-established transformation, most notably through the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone. The 2-amino group of this compound can act as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to furnish the imidazo[1,2-a]pyrimidine (B1208166) ring system.

This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and using different catalysts or catalyst-free systems to improve yields and reaction times. researchgate.netrsc.org The versatility of this method allows for the introduction of a wide range of substituents on the imidazole (B134444) part of the fused ring system by simply varying the α-haloketone reactant.

| Fused System | Starting Material | Key Reaction Type | Reagents | Ref. |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | Tschitschibabin Reaction | α-Haloketones | nih.gov |

| Substituted Imidazo[1,2-a]pyrimidines | 2-Aminopyrimidine | Microwave-assisted synthesis | α-Haloketones, Alumina | researchgate.net |

Linker Chemistry for Conjugate Design

The bifunctional nature of this compound, with its primary amino group and a modifiable methylsulfanyl group, makes it an attractive scaffold for linker development. The 2-amino group can serve as a convenient attachment point for various chemical moieties through standard amide bond formation or other amine-specific chemistries.

Furthermore, the methylsulfanyl group at the 4-position presents another handle for chemical modification. Oxidation of the sulfide (B99878) to a sulfone would significantly increase the electrophilicity of the 4-position of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution. acs.org This would allow for the attachment of a second functional group, thereby creating a bifunctional linker. This strategy of using sulfonylpyrimidines for bioconjugation, particularly for the arylation of cysteine residues in proteins, has been previously reported, underscoring the feasibility of this approach. acs.org

| Functional Group | Potential Modification | Resulting Functionality for Linker | Potential Conjugation Chemistry |

| 2-Amino group | Acylation | Amide | Attachment of carboxylic acid-containing molecules |

| 4-Methylsulfanyl group | Oxidation to sulfone | Electrophilic center | Nucleophilic aromatic substitution with thiols (e.g., cysteine) or other nucleophiles |

| Pyrimidine ring | Incorporation into a larger structure | Rigid scaffold | Part of a bifunctional linker connecting two different molecular entities |

The strategic modification of this compound can thus lead to a diverse range of linkers with varying lengths, flexibilities, and chemical reactivities, tailored for specific applications in conjugate design.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Characterization

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer unique insights into the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(Methylsulfanyl)pyrimidin-2-amine, specific chemical shifts (δ) are expected for each type of proton based on its electronic environment. The methyl protons of the methylsulfanyl (-SCH₃) group are anticipated to appear as a singlet in the upfield region. The protons on the pyrimidine (B1678525) ring will exhibit characteristic shifts and coupling patterns in the aromatic region of the spectrum. The protons of the amino (-NH₂) group typically appear as a broad singlet. A patent for chemical compounds potentially containing this structure reported a signal at δ 9.01 ppm in DMSO-d6, which could correspond to one of the protons in the molecule, though specific assignment is not provided.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the methyl group (-SCH₃) is expected to resonate at the highest field (lowest ppm value). The carbon atoms within the pyrimidine ring will appear at distinct chemical shifts in the downfield region, influenced by the nitrogen heteroatoms and the attached functional groups.

Expected NMR Data Note: The following table is based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not widely available in the cited literature.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -SCH₃ (Methyl) | 2.5 - 2.7 | Singlet |

| ¹H | -NH₂ (Amino) | Variable, Broad | Singlet |

| ¹H | Pyrimidine Ring Protons | 6.5 - 8.5 | Doublets |

| ¹³C | -SCH₃ (Methyl) | 12 - 16 | Quartet (in off-resonance) |

| ¹³C | Pyrimidine Ring Carbons | 110 - 170 | Singlets/Doublets (in off-resonance) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands are expected. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the pyrimidine ring would appear around 2900-3100 cm⁻¹. The pyrimidine ring itself will have characteristic C=N and C=C stretching vibrations between 1400 and 1650 cm⁻¹. Furthermore, a C-S stretching vibration may be observed in the range of 600-800 cm⁻¹.

Expected FT-IR Absorption Bands Note: This table presents expected vibrational frequencies based on known data for pyrimidine and amino-substituted derivatives, as a specific experimental spectrum for this compound is not detailed in the searched literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Amino (-NH₂) |

| 2900 - 3100 | C-H Stretch | -CH₃ and Pyrimidine Ring |

| 1550 - 1650 | C=N and C=C Stretch | Pyrimidine Ring |

| 1400 - 1500 | Ring Skeletal Vibrations | Pyrimidine Ring |

| 600 - 800 | C-S Stretch | Methylsulfanyl (-SCH₃) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer structural information. The monoisotopic mass of this compound (C₅H₇N₃S) is 141.03607 Da. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.04335 | 124.6 |

| [M+Na]⁺ | 164.02529 | 134.4 |

| [M-H]⁻ | 140.02879 | 125.8 |

| [M+NH₄]⁺ | 159.06989 | 144.0 |

| [M+K]⁺ | 179.99923 | 131.5 |

Data sourced from PubChemLite.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to confirm the vibrations of the pyrimidine ring and the C-S bond. However, specific Raman spectral data for this compound is not available in the public domain literature that was surveyed.

Crystallographic Analysis

As of now, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed literature. However, the crystal structures of closely related derivatives have been solved. For example, the analysis of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine revealed an almost planar conformation with specific intermolecular hydrogen bonds and π–π stacking interactions that dictate the crystal packing. Such studies on analogues demonstrate the powerful capability of crystallography to provide an unambiguous structural proof and insights into intermolecular forces.

X-ray Diffraction Studies

Single-crystal X-ray diffraction has been a pivotal technique for determining the precise three-dimensional structure of molecules containing the this compound moiety. While crystallographic data for the parent compound is not extensively detailed in the reviewed literature, comprehensive studies on its derivatives offer a clear picture of its structural characteristics.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClN₃S |

| Molecular Weight | 251.73 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.8148 (11) |

| b (Å) | 10.6107 (16) |

| c (Å) | 16.509 (3) |

| Volume (ų) | 1193.7 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of the this compound core is characterized by the planarity of the pyrimidine ring and the relative orientations of its substituents. In the derivative 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the pyrimidine and benzene (B151609) rings are nearly coplanar, with a very small dihedral angle of 3.99 (4)° between them. nih.govresearchgate.net

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Dihedral angle between pyrimidine and benzene rings | 3.99 (4) | nih.gov |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile | Interplanar angle between pyrimidine and phenyl rings | 56.49 (6) | nih.gov |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[1-(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile | Interplanar angle between pyrimidine and thiophene (B33073) rings | 42.72 (5) | researchgate.net |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[1-(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile | Torsion angle (N3—C4—S1—C7) | -6.30 (10) | researchgate.net |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structures of this compound derivatives are stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. nih.gov The 2-amino group is a key participant in hydrogen bonding.

π-π Stacking: Offset face-to-face π-π stacking interactions are another significant feature, occurring between the pyrimidine rings of adjacent molecules or between the pyrimidine ring and other aromatic substituents. nih.govresearchgate.net In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, these interactions occur in a zigzag fashion along the c-axis, with perpendicular distances between the rings measured at 3.463 Å and 3.639 Å. nih.gov The distance between the centroids of the interacting rings was found to be 4.420 (2) Å. nih.govresearchgate.net Such interactions are crucial for the formation of stable, three-dimensional supramolecular architectures. nih.gov

Crystal Packing Analysis

The combination of the intermolecular forces described above dictates the final crystal packing. The strong N—H⋯N hydrogen bonds often create one-dimensional ribbons of molecules. nih.gov These ribbons can then be further interconnected by weaker interactions, such as C—H⋯S contacts, to form two-dimensional undulating layers. nih.govresearchgate.net

Chiral Separation and Absolute Configuration Determination

Information regarding the chiral separation or resolution of enantiomers for this compound itself is not prominent in the surveyed scientific literature, as the parent molecule is achiral.

However, in studies of its derivatives, aspects related to stereochemistry are sometimes addressed. For instance, when a derivative crystallizes in a non-centrosymmetric (chiral) space group, such as P2₁2₁2₁, the absolute structure of the crystal can be determined. acs.org In the case of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, which is achiral but crystallized in a chiral arrangement, the absolute structure was confirmed using the Flack parameter, which was determined to be 0.02 (10), confirming the correct enantiomorphic form of the crystal structure. nih.gov Such analyses are essential for accurately defining the three-dimensional arrangement in the solid state, even for achiral molecules in chiral environments. acs.org

Biological Activities and Pharmacological Relevance

Anticancer Potential of 4-(Methylsulfanyl)pyrimidin-2-amine Derivatives

The exploration of this compound derivatives has revealed their considerable potential in oncology. Researchers have focused on their ability to inhibit critical enzymes involved in cancer progression, their direct cytotoxic effects on various cancer cell lines, and the underlying molecular mechanisms responsible for these actions.

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have shown promise as inhibitors of specific kinases, including BRAF and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Some thienopyrimidine analogues, which share a structural resemblance to pyrimidine (B1678525) derivatives, have been evaluated for their ability to inhibit B-Raf kinases. nih.gov Given that B-Raf isoforms are pivotal for cell growth and survival, the development of B-Raf inhibitors is a key strategy in anticancer therapy. nih.gov Furthermore, combination therapies involving CDK4/6 inhibitors have been investigated to overcome resistance to BRAF/MEK inhibitors in certain types of melanoma. nih.govmedrxiv.org Studies have shown that combining CDK4/6 and MEK inhibitors can lead to synergistic effects, significantly reducing cellular growth and promoting cell-cycle arrest in BRAF inhibitor-resistant cell lines. nih.gov This suggests that targeting the cell cycle pathway with CDK4/6 inhibitors is a viable therapeutic strategy for patients with metastatic melanoma who have developed resistance to BRAF/MEK inhibitor therapy. nih.gov

| Derivative Class | Target Kinase(s) | Therapeutic Context | Key Findings |

| Thienopyrimidine Analogues | B-Raf | Anticancer Therapy | Inhibitory activities in the nanomolar range have been demonstrated. nih.gov |

| CDK4/6 Inhibitors | CDK4/6 | BRAF/MEK Inhibitor-Resistant Melanoma | Combination with MEK inhibitors overcomes acquired resistance and reduces tumor growth. nih.govmedrxiv.org |

Cytotoxic Activity Against Specific Carcinoma Cell Lines

The anticancer potential of this compound derivatives is further supported by their cytotoxic activity against a range of human cancer cell lines.

In vitro studies have demonstrated the antiproliferative effects of these compounds. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov One particular compound exhibited a significant antiproliferative effect on the MCF-7 cell line. nih.gov This line of research is a continuation of previous studies investigating the cytotoxicity of thienopyrimidines on various human cancer cell lines, including MDA-MB-231, MCF-7, HT-29, HeLa, and HepG2. nih.gov

Furthermore, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives underwent evaluation for their antiproliferative activity using the MTT assay. benthamscience.com One compound in this series, compound 4i, demonstrated the most potent antiproliferative activity, which was comparable to the well-known chemotherapy drug, cisplatin. benthamscience.com

| Derivative/Compound | Cell Line(s) | Key Findings |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Compound 2 showed the best antiproliferative effect against the MCF-7 cell line. nih.gov |

| Compound 4i (a 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative) | Various | Exhibited potent antiproliferative activity comparable to cisplatin. benthamscience.com |

Cell Cycle Modulation and Apoptosis Induction Mechanisms

The anticancer effects of this compound derivatives are often rooted in their ability to modulate the cell cycle and induce apoptosis, or programmed cell death.

Research has shown that these compounds can cause cell cycle arrest at specific phases, thereby halting the proliferation of cancer cells. For example, some pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were found to induce G0/G1 cell cycle arrest in treated cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Similarly, other pyrimidine derivatives have been shown to induce cell cycle arrest at the S phase, which subsequently leads to apoptosis. researchgate.net

The induction of apoptosis is a key mechanism of action for many anticancer drugs. Studies have confirmed that derivatives of this compound can trigger this process. Fluorescence microscopy has revealed morphological features of apoptosis in cancer cells treated with these compounds. nih.gov Furthermore, the induction of apoptosis has been verified by measuring the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.govmdpi.com For instance, treatment with certain derivatives led to a decrease in mitochondrial membrane potential and increased levels of activated caspase-9 and -3/7, confirming the induction of apoptosis in HeLa and MCF-7 cells. nih.gov

Anti-inflammatory Properties

In addition to their anticancer activities, derivatives of this compound have demonstrated significant anti-inflammatory properties. This is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of COX enzymes. nih.gov Pyrimidine-based compounds have been shown to function in a similar manner, suppressing the activity of COX-1 and COX-2 enzymes. nih.gov

A number of studies have focused on developing this compound derivatives as selective COX-2 inhibitors. benthamscience.comnih.gov The rationale behind this is that COX-2 is typically found in inflamed tissues, and selective inhibition of this enzyme can lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors. benthamscience.com

Several series of derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.govresearchgate.net For example, a series of 4-methylsulfonylphenyl derivatives displayed clear preferential inhibition of COX-2 over COX-1. nih.gov In vitro experiments on another series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives also revealed a strong suppressive effect against COX-2 with minimal interaction with the COX-1 enzyme. benthamscience.com

| Derivative Series | Selectivity | Key Findings |

| 4-methylsulfonylphenyl derivatives | Preferential COX-2 inhibition | Compounds 4, 6b, and 6e showed high selective indices for COX-2. nih.gov |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | Selective COX-2 inhibition | Displayed effective inhibition of COX-2 with minimal interaction with COX-1. benthamscience.com |

| 2-(4-methylsulfonylphenyl)pyrimidines | Specific COX-2 inhibition | Identified a wide number of potent and specific COX-2 inhibitors. researchgate.net |

In Vivo Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of these derivatives has been further validated in in vivo studies. The rat paw edema model is a commonly used method to assess the anti-inflammatory activity of new compounds. nih.govnih.govnih.gov

In one study, a series of 4-methylsulfonylphenyl derivatives were screened for their in vivo anti-inflammatory activity using this model. nih.gov The results showed that one compound, in particular, reached a 71% inhibition of inflammation. nih.gov Another study involving 4-(methylsulfonyl)aniline (B1202210) derivatives also demonstrated a significant reduction in paw edema in rats. nih.govnih.gov The activity of some of these compounds was even higher than that of the standard anti-inflammatory drug, diclofenac (B195802) sodium. nih.govnih.gov

Furthermore, in vivo studies on dihydropyrimidine/sulphonamide hybrids showed considerable anti-inflammatory activity, with some compounds exhibiting stronger effects than the reference drug celecoxib (B62257) after several hours. frontiersin.org These promising in vivo results underscore the potential of this compound derivatives as effective anti-inflammatory agents.

Antimicrobial Efficacy

The emergence of drug-resistant pathogens presents a formidable challenge to global public health. In this context, the development of new antimicrobial agents is of paramount importance. Derivatives of this compound have shown promise in combating a range of microbial threats.

Antibacterial Activity

Pyrimidine derivatives are recognized for their potential antibacterial properties. google.com Research has indicated that compounds incorporating the this compound core can be effective against both Gram-positive and Gram-negative bacteria. google.com The growing concern over antibiotic resistance, particularly in Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), highlights the need for novel therapeutic options. google.com The development of broad-spectrum antibiotics that can effectively treat infections caused by such resistant strains is a key objective in infectious disease research. google.com

Antifungal Activity

Beyond its antibacterial potential, the this compound scaffold has been investigated for its antifungal properties. While specific studies on its efficacy against phytopathogenic fungi like Botrytis cinerea are of interest, the broader class of pyrimidine derivatives has been a source of antifungal drug discovery.

Antiviral Applications

The quest for effective antiviral therapies remains a critical area of medical research. The structural framework of this compound has been explored for its potential in developing agents against viral infections, including the human immunodeficiency virus type 1 (HIV-1).

Other Noteworthy Pharmacological Activities

The pharmacological versatility of the this compound core extends to other therapeutic areas. Investigations into its potential analgesic and herbicidal activities underscore the broad applicability of this chemical scaffold.

Molecular Mechanisms of Action and Biological Target Interactions

Understanding how a compound exerts its therapeutic effects at a molecular level is crucial for rational drug design. The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific enzymes and receptors.

Enzyme and Receptor Binding Affinity and Specificity

The diverse pharmacological activities of compounds derived from this compound are often a result of their interaction with various protein kinases. google.com Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. google.com Dysregulation of kinase activity is implicated in a multitude of diseases, making them attractive targets for therapeutic intervention. google.com For instance, the Janus kinase (JAK) family (JAK-1, JAK-2, JAK-3, and Tyk-2) is central to cytokine signaling, which is involved in inflammatory and immune responses. google.com The ability of compounds to bind with high affinity and specificity to such enzymes can modulate these pathways and produce a therapeutic effect.

Structure-Activity Relationship (SAR) Studies for Pyrimidin-2-amines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For the pyrimidin-2-amine scaffold, these studies have been crucial in identifying key structural modifications that influence their biological activity, particularly as kinase inhibitors and receptor ligands.

Research into 2-amino-pyrrolo[2,3-d]pyrimidines has identified them as a new class of Aurora-A kinase inhibitors. nih.gov SAR studies on this series have culminated in the development of compounds with nanomolar activity in biochemical assays. For instance, modifications on the pyrrolo[2,3-d]pyrimidine core have led to inhibitors with potent activity against Aurora A, with IC50 values as low as 0.008 microM, and the ability to inhibit tumor cell proliferation. nih.gov

Similarly, the investigation of 4-(2-furanyl)pyrimidin-2-amines led to the discovery of potent Janus kinase 2 (JAK2) inhibitors. nih.gov Primary SAR studies involving the synthesis of 4-(2-benzofuranyl)pyrimidin-2-amine and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivatives resulted in compounds with high potency (IC50 of 0.7nM) and significant selectivity for JAK2 over JAK3. nih.gov

In the context of histamine (B1213489) H4 receptor (H4R) ligands, SAR studies on a series of 2-aminopyrimidines have demonstrated that systematic modifications of the pyrimidine core and its substituents can optimize potency. nih.gov Starting from a high-throughput screening hit, modifications at the 4, 5, and 6-positions of the pyrimidine ring, as well as the 2-amino group, were explored. The most significant improvements in potency were observed when the 6-position was substituted with aromatic and secondary amine moieties. nih.gov This led to the identification of compounds like 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which showed potent in vitro activity. nih.gov

The general principle of SAR is that altering a molecule's structure will change its activity, including potency, efficacy, ADME (absorption, distribution, metabolism, and excretion), pharmacokinetics (PK), and safety. youtube.com For instance, adding lipophilic groups like small alkyl chains or halogens can increase hydrophobic interactions with a target. youtube.com Conversely, introducing hydrogen bond donors (such as -OH and -NH groups) or acceptors (oxygen or nitrogen atoms with lone pairs) can create specific hydrogen bonding interactions. youtube.com

Table 1: Structure-Activity Relationship of Pyrimidin-2-amine Derivatives

| Scaffold | Position of Modification | Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|---|---|

| 2-amino-pyrrolo[2,3-d]pyrimidine | Core modifications | Various | Aurora-A kinase | Potent inhibition (IC50 = 0.008 µM) | nih.gov |

| 4-(2-Furanyl)pyrimidin-2-amine | 4-position | 4,5,6,7-tetrahydrofuro[3,2-c]pyridine | JAK2 | High potency (IC50 = 0.7 nM) and selectivity | nih.gov |

| 2-Aminopyrimidine (B69317) | 6-position | Aromatic and secondary amine moieties | Histamine H4 Receptor | Increased potency | nih.gov |

| 2-Aminopyrimidine | 4-position | 4-methylpiperazin-1-yl | Histamine H4 Receptor | Optimized potency | nih.gov |

Pharmacokinetic Profiling and Blood-Brain Barrier Penetration

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. For compounds targeting the central nervous system (CNS), the ability to penetrate the blood-brain barrier (BBB) is a key consideration.

In silico studies have been employed to predict the pharmacokinetic profiles of novel pyrimidine derivatives. nih.gov These computational models assess various parameters, including permeability through Caco-2 and MDCK cells (models for intestinal absorption), human intestinal absorption (HIA), plasma protein binding (PPB), and BBB penetration. nih.gov For a series of Biginelli-derived pyrimidines, compounds showed acceptable predicted Caco-2 cell permeability (e.g., 20.44 and 33.73 nm/s) and excellent predicted HIA (92–98%). nih.gov

The prediction of BBB penetration is often expressed as a ratio of the drug concentration in the brain to that in the blood. Values between 0.67 and 1.58 for certain pyrimidine derivatives suggest acceptable CNS bioavailability. nih.gov Factors that influence BBB penetration include lipophilicity (log P), molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area. nih.govnih.gov High lipophilicity is often associated with better BBB penetration, but it can also lead to other issues like increased metabolism or non-specific binding. youtube.comnih.gov

For instance, reducing the lipophilicity of a compound by adding polar groups can sometimes reduce its interaction with efflux transporters, which actively pump substances out of the brain. youtube.com Furthermore, the basicity of amine groups can be a factor; reducing the basicity, for example by adding a nearby electronegative atom, can sometimes be beneficial for pharmacokinetic properties. youtube.com

Table 2: Predicted Pharmacokinetic Properties of Pyrimidine Derivatives

| Compound Type | Caco-2 Permeability (nm/s) | Human Intestinal Absorption (HIA) (%) | Blood-Brain Barrier (BBB) Penetration | Plasma Protein Binding (PPB) (%) | Reference |

|---|---|---|---|---|---|

| Biginelli-derived pyrimidine (Comp. 2) | 20.44 | 92-98% | 0.67 | Not specified | nih.gov |

| Biginelli-derived pyrimidine (Comp. 11) | 33.73 | 92-98% | 1.58 | 98.72 | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is widely used to forecast the binding mode and affinity of small molecules, such as pyrimidine (B1678525) derivatives, within the active sites of proteins or with nucleic acids.

While specific docking studies for 4-(Methylsulfanyl)pyrimidin-2-amine are not extensively documented in public literature, numerous studies on analogous aminopyrimidine structures demonstrate their potential as ligands for various protein targets. These studies are crucial in drug discovery for identifying potential therapeutic agents. samipubco.com For instance, pyrimidine derivatives have been computationally evaluated as inhibitors for a range of protein families, particularly kinases and viral proteases.

Researchers have successfully docked various aminopyrimidine derivatives into the active sites of several key proteins. In one study, a series of pyrimidine derivatives were evaluated for their inhibitory action against the main protease of SARS-CoV-2 (PDB ID: 6LU7). nih.gov Another investigation focused on the interaction between pyrimidine derivatives and human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation (PDB ID: 1HCK). nih.gov Furthermore, 2-amino-4,6-diarylpyrimidine compounds were docked against the ABL1 tyrosine kinase (PDB ID: 2HYY), which is implicated in chronic myeloid leukemia. rsc.orgnih.gov These computational models help identify crucial interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. rsc.org

| Pyrimidine Analogue Class | Protein Target | PDB ID | Key Findings from Docking Studies |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Derivatives showed high binding affinity, with one compound achieving a binding energy of -8.12 kcal/mol. nih.gov |

| 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Human Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Compounds exhibited binding energies ranging from -7.4 to -7.9 kcal/mol, forming hydrogen bonds with key residues like LYS 33 and THR 14. nih.gov |

| 2-Amino-4,6-diarylpyrimidines | ABL1 Tyrosine Kinase | 2HYY | Lead compounds formed stable hydrogen bonds and π–π linkages with crucial residues in the enzyme's active site. rsc.org |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Enzyme Kinase (CML-related) | 2hyy | The molecule adopts a specific conformation in the active pocket, interacting with fundamental residues with a binding affinity of -10.3 kcal/mol. nih.gov |

The interaction of small molecules with nucleic acids is a key area of research, particularly for the development of anticancer agents. Molecular docking is employed to elucidate how these compounds bind to DNA or RNA. Studies on compounds structurally related to this compound indicate that the pyrimidine scaffold is a viable candidate for DNA interaction.

For example, research on novel steroidal pyrimidine derivatives showed through molecular docking that these molecules could intercalate into the minor groove of DNA. nih.gov In a separate study, hybrid 4,6-dihydrazone pyrimidine derivatives were found to bind to DNA via a combination of groove binding and partial intercalation, a finding supported by both spectroscopic methods and molecular docking simulations. mdpi.com Docking has also been used to investigate the interaction of pyrimidine analogs with DNA-modifying enzymes, such as human DNA topoisomerase II, which are established targets for cancer therapy. mdpi.com These studies collectively suggest that the pyrimidine core can serve as a foundation for designing molecules that target nucleic acids.

| Compound Class | Nucleic Acid / Related Target | Predicted Binding Mode |

|---|---|---|

| Steroidal Pyrimidines | pBR322 DNA | Intercalation in the minor groove. nih.gov |

| Hybrid 4,6-dihydrazone Pyrimidines | DNA | Groove binding and partial intercalation. mdpi.com |

| Dihydrothiouracil-Indenopyridopyrimidines | Human DNA Topoisomerase II | Interaction with the enzyme's active site, with binding energies up to -10.07 kcal/mol. mdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including reactivity, spectroscopic signatures, and energetic stability, based on the electron density.

DFT calculations are used to determine the electronic properties and reactivity of molecules. jocpr.comnih.gov By analyzing parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Other important descriptors include the Molecular Electrostatic Potential (MEP), which maps the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Fukui functions are also calculated to model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov Natural Bond Orbital (NBO) analysis provides insights into charge distribution and intramolecular interactions. jocpr.comnih.gov While specific DFT data for this compound is scarce, studies on analogous pyrimidines provide a framework for understanding its likely electronic behavior. researchgate.net

| Descriptor | Significance in Reactivity Analysis |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical stability and polarizability. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. Negative potential regions (red) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net |

| Fukui Functions (f⁺, f⁻, f⁰) | Predicts the most likely sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks within the molecule. nih.gov |

| Natural Bond Orbital (NBO) Charges | Quantifies the electron density on each atom, helping to understand charge transfer and hyperconjugative interactions that contribute to molecular stability. jocpr.comresearchgate.netnih.gov |

DFT calculations are a reliable method for predicting the vibrational (FTIR and FT-Raman) and electronic (UV-Vis) spectra of molecules. nih.govnih.gov By calculating the harmonic frequencies of a molecule's vibrational modes, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental results to provide a detailed assignment of the observed spectral bands. nih.gov

For example, a study on 2-amino-4,6-dimethyl pyrimidine utilized DFT calculations with the B3LYP method to optimize the molecular structure and predict its infrared and Raman spectra. The researchers found good agreement between the observed and calculated spectra, allowing for a complete vibrational assignment. nih.gov Similarly, DFT methods have been used to simulate the UV-Vis electronic spectra of related heterocyclic compounds. nih.gov This approach is invaluable for confirming the identity and structure of newly synthesized compounds.

The stability of a molecule and its arrangement in a crystal lattice can be thoroughly analyzed using DFT. These calculations provide insights into the intermolecular forces that govern crystal packing, such as hydrogen bonds and π-π stacking interactions. rsc.orgresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.8148 (11) |

| b (Å) | 10.6107 (16) |

| c (Å) | 16.509 (3) |

| Volume (ų) | 1193.7 (3) |

| Key Intermolecular Interactions | N—H···N hydrogen bonds, C—H···S contacts, π–π stacking (3.463 Å and 3.639 Å) |

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational properties of related pyrimidine derivatives have been investigated, offering valuable insights.

In the solid state, the crystal structure of a closely related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, reveals a nearly planar conformation, with a very small dihedral angle of 3.99 (4)° between the pyrimidine and benzene (B151609) rings. nih.gov This planarity is stabilized by intermolecular N—H⋯N hydrogen bonds that link the molecules into ribbons. nih.gov This observation suggests that the core scaffold of this compound also has a propensity for planar conformations.

The solvation effects on pyrimidine derivatives are critical for their solubility and bioavailability. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and its impact on the conformational preferences of the molecule. For example, a study on pyrimidine derivatives noted discrepancies between experimentally determined lipophilicity and theoretically calculated values, which could be attributed to factors like different solvation and hydrogen bonding patterns that are not fully captured by simpler models. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, leading to specific interactions with protic solvents like water. The methylsulfanyl group, being less polar, would be expected to have weaker interactions with water. Understanding these solvation effects is essential for predicting the behavior of this compound in a biological environment.

A summary of conformational data for a related pyrazolo[3,4-d]pyrimidine is presented below:

| Polymorph | Crystal System | Space Group | Key Torsion Angle (C4–N6–C12–C13) | Reference |

| α-form | Monoclinic | P21/c | -21.1° | mdpi.com |

| β-form | Monoclinic | P21/c | -41.1° | mdpi.com |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are integral components of modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. nih.govmdpi.com These computational techniques are particularly valuable for screening large libraries of compounds and for optimizing lead structures.

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build QSAR models. nih.govnih.govmui.ac.ir MLR establishes a linear relationship between the descriptors and the biological activity, while ANN can capture more complex, non-linear relationships. In the study of VEGFR-2 inhibitors, the ANN model showed superior predictive power compared to the MLR model, with a higher correlation coefficient (R²) and lower root mean square error (RMSE). nih.govnih.govmui.ac.ir

Another QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors also demonstrated the effectiveness of this approach in identifying key structural features for biological activity. aip.org The results from such studies can provide valuable insights for designing more potent and selective inhibitors. aip.org

The general workflow for a QSAR study on a series of compounds including this compound would involve:

Data Set Preparation: A collection of pyrimidine analogues with their experimentally measured biological activities.

Descriptor Calculation: Computation of a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like MLR or ANN to create a mathematical model that correlates the descriptors with the activity.

Model Validation: Rigorous testing of the model's predictive ability using internal and external validation techniques.

Below is a table summarizing the performance of QSAR models for pyrimidine derivatives from a study on VEGFR-2 inhibitors:

| Model | R² (Training Set) | Q² (Test Set) | RMSE (Training Set) | Reference |

| MLR | 0.889 | 0.785 | 0.245 | nih.govnih.govmui.ac.ir |

| ANN | 0.998 | 0.987 | 0.032 | nih.govnih.govmui.ac.ir |

Rational Design of Analogues and Drug Discovery

The rational design of analogues based on a lead scaffold is a cornerstone of drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. The 2-aminopyrimidine (B69317) scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.netijpsjournal.com This makes this compound a promising starting point for the design of new therapeutic agents.

Several strategies have been employed in the rational design of pyrimidine derivatives. One common approach is to introduce various substituents onto the pyrimidine core to explore the structure-activity relationship (SAR). For instance, in a study aimed at identifying inhibitors of the canonical Wnt signaling pathway, various decorations were made to the 2-aminopyrimidine core. nih.gov This led to the discovery of a compound with improved physicochemical properties while maintaining inhibitory activity. nih.gov

The imidazopyrimidine scaffold, a fused-ring system related to pyrimidine, has also been extensively explored in drug discovery for a wide range of therapeutic areas, including antiviral, antifungal, anti-inflammatory, and anticancer applications. nih.govrsc.org The adaptability of this scaffold allows for extensive structural modifications to optimize pharmacological effects. nih.gov

The design of new pyrimidine derivatives often involves computational methods such as molecular docking to predict the binding mode of the designed analogues within the active site of the target protein. This was demonstrated in the design of pyrimidine-coumarin-triazole conjugates as potential anti-breast cancer agents, where docking studies were used to evaluate the binding against key enzyme targets. mdpi.com

For this compound, rational design of analogues could involve:

Modification of the methylsulfanyl group: Replacing the methyl group with other alkyl or aryl groups to probe the effect on binding and lipophilicity.

Substitution at other positions of the pyrimidine ring: Introducing substituents at the 5- and 6-positions to modulate electronic properties and steric interactions.

Derivatization of the 2-amino group: Acylation or alkylation of the amino group to alter hydrogen bonding capabilities and pharmacokinetic properties.

Fusion of the pyrimidine ring: Creating fused heterocyclic systems, such as imidazopyrimidines or purine (B94841) isosteres, to explore new chemical space and target interactions.

An example of rationally designed pyrimidine derivatives as V600E-BRAF inhibitors is shown below, highlighting the structural modifications made to a pyrimidine core.

| Compound | Scaffold | Linker | Terminal Group | IC₅₀ (µM) against V600E-BRAF | Reference |

| 12e | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | Ethylamino | 4-chlorobenzenesulfonamide | 0.62 | nih.gov |

| 12i | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | Propylamino | 4-chlorobenzenesulfonamide | 0.53 | nih.gov |

| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | Propylamino | 4-fluorobenzenesulfonamide | 0.49 | nih.gov |

Applications in Chemical Biology and Material Science

Utility as Key Intermediates in Pharmaceutical Synthesis

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, and 4-(Methylsulfanyl)pyrimidin-2-amine is a key player in the synthesis of numerous bioactive compounds. mdpi.comnih.gov Its functional groups provide reactive sites for building more complex molecules, leading to the development of drugs with diverse therapeutic applications. The methylsulfanyl group can be oxidized to a methylsulfonyl group, which often acts as a crucial pharmacophore or a leaving group for further substitutions. vulcanchem.com

Research has demonstrated the role of this intermediate in the creation of potent and selective inhibitors for various enzymes. For instance, derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been extensively developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. nih.gov Similarly, the aminopyrimidine core is central to the design of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as anticancer agents. nih.gov A notable example of its application is in the synthesis of an intermediate for Imatinib, a well-known cancer therapeutic, where a 2-(methylthio)pyrimidine (B2922345) derivative is oxidized to the corresponding sulfone.

The structural versatility of this compound allows for its incorporation into a variety of drug candidates, as summarized in the table below.

| Pharmaceutical Class | Target/Mechanism | Example Derivative Class |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | 2-(4-Methylsulfonylphenyl)pyrimidines nih.gov |

| Anticancer | Polo-like Kinase 4 (PLK4) Inhibition | Pyrimidin-2-amine derivatives nih.gov |

| Anticancer | Receptor for Advanced Glycation End products (RAGE) Inhibition | 4,6-Disubstituted 2-aminopyrimidines nih.gov |

| Anticancer | CXCR4 Antagonism | Aminopyrimidine-based antagonists nih.gov |

| Antimicrobial | Dihydrofolate Reductase (DHFR) Inhibition | Diaminopyrimidine derivatives |

Precursors for Agrochemical Development

In the field of agricultural science, this compound and its derivatives are important precursors for the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. The pyrimidine (B1678525) ring is a common feature in many commercial pesticides, and the specific substitutions on this compound allow for the fine-tuning of biological activity and selectivity.

One of the most significant applications is in the development of herbicides. Derivatives have been used to create aryloxyphenoxypropionates (APPs), which are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis often exploits the reactivity of the pyrimidine ring to connect it to the phenoxypropionate core. researchgate.net Furthermore, the pyrimidine moiety is integral to many sulfonylurea herbicides, which are known for their high efficacy at low application rates. lsu.edunih.gov Research focuses on creating new sulfonylurea derivatives with improved degradation profiles in soil to enhance environmental safety. nih.gov Beyond herbicides, pyrimidin-4-amine derivatives have been shown to possess broad-spectrum insecticidal and fungicidal properties. researchgate.net

| Agrochemical Type | Target/Mode of Action | Example Application |

| Herbicides | Acetyl-CoA Carboxylase (ACCase) Inhibition | Synthesis of pyrimidinyloxyphenoxypropionate derivatives researchgate.net |

| Herbicides | Acetolactate Synthase (ALS) Inhibition | Development of novel sulfonylurea compounds lsu.edunih.gov |

| Herbicides | Synthetic Auxins | Precursors for 6-pyrazolyl-2-picolinic acid herbicides nih.gov |

| Insecticides/Fungicides | Various/Broad-spectrum | Pyrimidin-4-amine derivatives active against pests and pathogens researchgate.net |

Advanced Material Applications (e.g., Nonlinear Optics, Optoelectronic Devices)

The pyrimidine core's electronic properties make it a valuable component in the field of materials science, particularly for applications in optics and electronics. Pyrimidine derivatives are explored for their potential in creating materials with nonlinear optical (NLO) properties and for use in organic light-emitting diodes (OLEDs). nih.govdoaj.org

NLO materials are capable of changing the phase, frequency, or amplitude of light, which is crucial for technologies like optical data storage and telecommunications. Crystal engineering efforts have shown that cocrystals of 2-aminopyrimidine (B69317) can form non-centrosymmetric structures, a key requirement for second-harmonic generation (SHG), a NLO phenomenon. mdpi.comresearchgate.netnih.gov The presence of electron-donating (amino) and electron-withdrawing (ring nitrogens) groups creates a molecular dipole, which is fundamental to NLO activity.

In the realm of optoelectronics, the electron-accepting nature of the pyrimidine ring makes it an excellent building block for emitters in OLEDs. nih.gov By combining the pyrimidine acceptor with an electron-donating moiety in a single molecule, materials that exhibit thermally activated delayed fluorescence (TADF) can be created. nih.gov These TADF emitters are highly efficient and are used to fabricate OLEDs with high external quantum efficiency and improved performance. lsu.edunih.gov

| Material Application | Principle | Specific Use of Pyrimidine Core |

| Nonlinear Optics (NLO) | Second-Harmonic Generation (SHG) | Formation of non-centrosymmetric cocrystals (e.g., with boric acid) mdpi.comresearchgate.netnih.gov |

| Optoelectronic Devices | Organic Light-Emitting Diodes (OLEDs) | Used as an electron-accepting unit in TADF emitters nih.govnih.gov |

| Luminescent Materials | Fluorescence/Phosphorescence | Incorporated into fluorescent dyes and phosphorescent emitters nih.govdoaj.org |

Derivatizing Agents in Analytical Chemistry Methodologies

In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the analysis of certain compounds. thermofisher.comojp.gov This process involves chemically modifying an analyte to enhance its volatility, thermal stability, chromatographic separation, or detectability. thermofisher.comnih.gov

Compounds with primary amine (-NH₂) groups are often challenging to analyze directly due to their polarity and potential for adsorption onto the chromatographic column, leading to poor peak shape and low sensitivity. nih.gov Derivatization converts the active hydrogen on the amine into a more stable and less polar functional group. thermofisher.com Common derivatization reactions for primary amines include acylation, silylation, and alkylation. thermofisher.com

As a primary amine, this compound possesses the necessary functional group to undergo these derivatization reactions. vulcanchem.com This makes it amenable to analysis by techniques like GC-MS after conversion to a more volatile and stable derivative. While the literature extensively covers the derivatization of primary amines in general for improved analytical detection, specific studies detailing the use of this compound itself as a derivatizing reagent are less common. However, the principles of amine derivatization are well-established, and the reactivity of its amino group is a key feature in its chemical utility. thermofisher.comresearchgate.net

Development as Ligands for Coordination Polymers